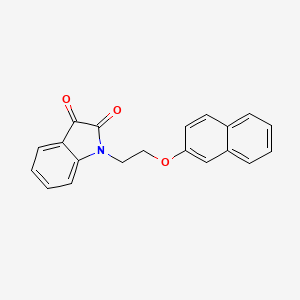

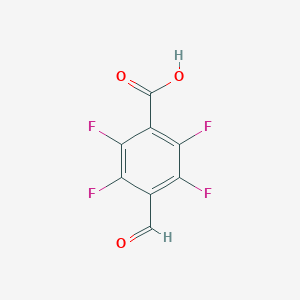

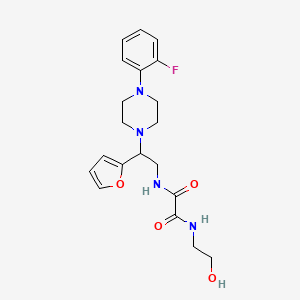

![molecular formula C13H14O3 B2675284 methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate CAS No. 74821-55-9](/img/structure/B2675284.png)

methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Basic Properties

“Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylate” is a chemical compound with the CAS Number: 74821-55-9. It has a molecular weight of 218.25 and is typically stored in dry conditions at 2-8°C . The compound is a solid at room temperature .

Safety Information

This compound is classified under GHS07 for safety. The hazard statements associated with it are H302, H315, and H319. Precautionary measures include P501, P270, P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313, and P301+P312+P330 .

Use in Cancer Treatment

One of the significant applications of this compound is in the treatment of cancer. Specifically, it has been used as a Selective Estrogen Receptor Degrader (SERD) for treating cancer . The estrogen receptors (ERs) are involved in the regulation of eukaryotic gene expression, cellular proliferation, and differentiation in target tissues. Abnormal ERα leads to cancer and metabolic, cardiovascular, and neurodegenerative diseases . This compound has shown potential in shutting down the ERα signaling by removing ERα from the tumor cells .

Synthesis and Reactions

The compound has been synthesized from 6-arylidenedibenzo[a,c] annulene-5,7 (6H)-diones and methyl 3-aminocrotonate . The alkylation, oxidation, and reduction of the obtained annelated dihydropyridines were studied .

Use in Small Molecule Library

The compound has been used in the focused small molecule library of 5,6,7,8-tetrahydro[1,2,4] . In this case, the corresponding Cbz-protected piperazinones were used and, after cyclization, the protecting group was removed by hydrogenation on Pd/C to give product .

Mécanisme D'action

The mechanism of action for “Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylate” is not available in the retrieved resources.

Safety and Hazards

“Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-6-carboxylate” is classified under GHS07. The signal word for this substance is ‘Warning’. The hazard statements include H302-H315-H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

methyl 5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-16-13(15)11-8-4-6-9-5-2-3-7-10(9)12(11)14/h2-3,5,7,11H,4,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXIXQIVFXMNGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

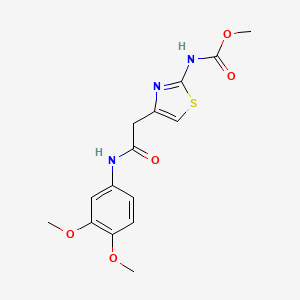

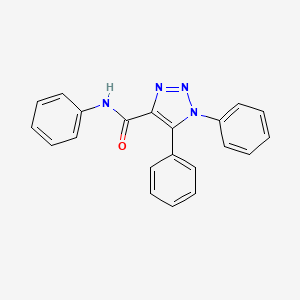

![(2-(4-Fluorophenyl)benzo[D]oxazol-5-YL)methanamine](/img/structure/B2675201.png)

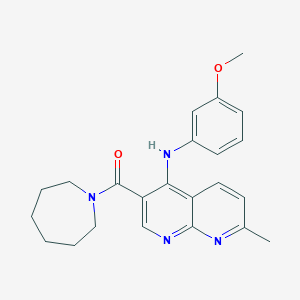

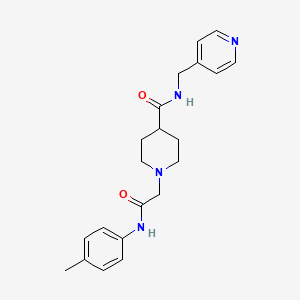

![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]benzoic acid](/img/structure/B2675209.png)

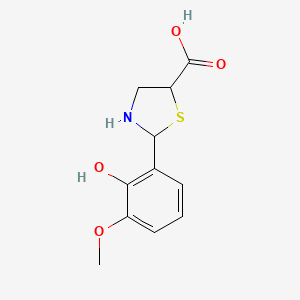

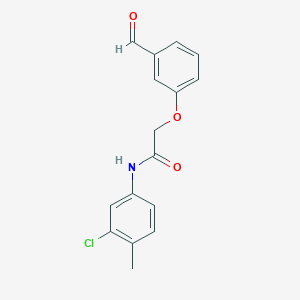

![N-(5-chloro-2-methoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2675214.png)

![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2675224.png)